2-(Benzyloxy)-5-bromo-3-methylbenzoic acid, with the chemical formula C₁₅H₁₃BrO₃ and a molecular weight of 321.17 g/mol, is a compound characterized by a benzyloxy group attached to a brominated methylbenzoic acid structure. The compound's IUPAC name is 2-(benzyloxy)-3-bromo-5-methylbenzoic acid, and it is identified by the CAS number 2413441-13-9. Its structure features a bromine atom at the 5-position and a methyl group at the 3-position of the benzoic acid moiety, contributing to its unique chemical properties and potential applications in various fields, including medicinal chemistry and organic synthesis .
These reactions are significant for synthesizing derivatives that may exhibit enhanced biological activities or improved solubility profiles.
The synthesis of 2-(benzyloxy)-5-bromo-3-methylbenzoic acid can be achieved through several methods:
These methods allow for the efficient production of this compound while maintaining high purity levels.
2-(Benzyloxy)-5-bromo-3-methylbenzoic acid has potential applications in various fields:
The versatility of this compound makes it valuable in research and industrial applications.
Interaction studies involving 2-(benzyloxy)-5-bromo-3-methylbenzoic acid are essential for understanding its behavior in biological systems. These studies may include:
Such studies contribute to understanding its pharmacokinetics and pharmacodynamics.
Several compounds share structural similarities with 2-(benzyloxy)-5-bromo-3-methylbenzoic acid. Here is a comparison highlighting its uniqueness:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 5-Bromo-2-methylbenzoic acid | 79669-49-1 | Lacks benzyloxy group; simpler structure |
| 4-Bromo-2-methoxy-6-methylbenzoic acid | 877149-08-1 | Different substitution pattern; methoxy group |
| Methyl 5-bromo-2-methoxy-4-methylbenzoate | 39503-58-7 | Ester derivative; different methyl positioning |
| 5-Bromo-2-hydroxy-3-methylbenzoic acid | 36194-82-8 | Hydroxyl instead of benzyloxy; different reactivity |
These compounds illustrate variations in substitution patterns and functional groups that can influence their chemical behavior and biological activity.
2-(Benzyloxy)-5-bromo-3-methylbenzoic acid belongs to the class of ortho-substituted benzoic acid derivatives. The benzyloxy group (-OCH2C6H5) serves as a common protective moiety for hydroxyl groups, while the bromine atom offers a handle for cross-coupling reactions. The methyl group at position 3 introduces steric and electronic effects that influence regioselectivity in subsequent transformations. The compound’s molecular formula, C15H13BrO3, corresponds to a molecular weight of 321.16 g/mol.
This compound is pivotal in synthesizing complex molecules, particularly in medicinal chemistry. For instance, brominated benzoic acids are precursors to kinase inhibitors and nonsteroidal anti-inflammatory drug (NSAID) analogs. The benzyloxy group’s stability under acidic conditions and its facile deprotection under hydrogenolysis make it a strategic functional group in multi-step syntheses.
Early syntheses of substituted benzoic acids relied on classical electrophilic substitution reactions, which often suffered from poor regiocontrol. The development of directed C–H activation methodologies in the 2010s revolutionized access to meta- and para-substituted derivatives. For example, the use of nitrile-based sulfonamide templates enabled precise meta-functionalization of benzoic acid derivatives, bypassing traditional limitations.
The systematic nomenclature of 2-(Benzyloxy)-5-bromo-3-methylbenzoic acid follows established International Union of Pure and Applied Chemistry principles for aromatic carboxylic acid derivatives [15] [21]. The compound's International Union of Pure and Applied Chemistry name reflects its substitution pattern on the benzoic acid core structure, where the carboxyl group serves as the primary functional group determining the base name [15].
The nomenclature breakdown reveals the systematic approach to naming this tri-substituted benzoic acid derivative:
According to International Union of Pure and Applied Chemistry nomenclature rules for aromatic carboxylic acids, the carboxyl carbon is assigned position 1, and substituents are numbered to provide the lowest possible numbering sequence [15] [21]. The benzyloxy group, being a complex substituent, takes precedence in the naming hierarchy over the simpler methyl and bromo substituents [21].
| Nomenclature Component | Chemical Significance | Position |
|---|---|---|
| Benzoic acid | Primary aromatic carboxylic acid | Base structure |
| Benzyloxy | Phenylmethoxy ether linkage | Position 2 |
| Methyl | Simple alkyl substituent | Position 3 |
| Bromo | Halogen substituent | Position 5 |
2-(Benzyloxy)-5-bromo-3-methylbenzoic acid belongs to the extensive class of substituted benzoic acid derivatives, specifically categorized as a polysubstituted aromatic carboxylic acid [7] [14]. Within the hierarchical classification system for organic compounds, this molecule occupies a position under the broader category of benzenoids and benzene derivatives [7].
The compound exhibits characteristics typical of benzoic acid derivatives, including the presence of the carboxyl functional group directly attached to an aromatic benzene ring [22] [31]. The molecular formula C₁₅H₁₃BrO₃ indicates a molecular weight of approximately 321.17 grams per mole, consistent with other complex benzoic acid derivatives [33] [35].
Structurally, this compound represents a tri-substituted benzoic acid where three distinct substituents modify the electronic and steric properties of the parent benzoic acid molecule [12] [22]. The classification extends to several subcategories:
Primary Classification: Aromatic carboxylic acids
Secondary Classification: Substituted benzoic acids
Tertiary Classification: Halogenated benzoic acid derivatives
Quaternary Classification: Ether-linked benzoic acid derivatives
The presence of the benzyloxy protecting group classifies this compound within the subset of benzoic acid derivatives commonly employed in synthetic organic chemistry applications [26] . The bromo substituent places it among halogenated aromatic compounds, while the methyl group contributes to its alkyl-substituted benzoic acid classification [11] [36].
The structural framework of 2-(Benzyloxy)-5-bromo-3-methylbenzoic acid shares significant similarities with numerous related benzoic acid derivatives that differ in substitution patterns, functional groups, or halogen identity [3] [4] [11]. These analogues provide insight into structure-activity relationships and synthetic pathways within this chemical class.
Halogen-Modified Analogues:
Several closely related compounds feature alternative halogen substitutions while maintaining the core benzoic acid structure. 3-Bromo-5-methylbenzoic acid represents a simplified analogue lacking the benzyloxy substituent, with a molecular formula of C₈H₇BrO₂ and molecular weight of 215.04 grams per mole [11]. This compound serves as a synthetic intermediate in the preparation of quinoline amide derivatives and demonstrates the versatility of brominated benzoic acid scaffolds [11].
2-Bromo-3-methylbenzoic acid constitutes another positional isomer where the bromo substituent occupies the ortho position relative to the carboxyl group, with identical molecular formula C₈H₇BrO₂ [28]. This analogue exhibits different physical properties, including a melting point range of 135-138 degrees Celsius and enhanced solubility in methanol [28].
Benzyloxy-Substituted Analogues:
The benzyloxy functional group appears in various related structures, including 2-(Benzyloxy)-4-bromo-5-methylbenzoic acid, which represents a positional isomer with the molecular formula C₁₅H₁₃BrO₃ [3]. This analogue demonstrates how minor changes in substitution pattern can influence chemical reactivity and physical properties while maintaining overall structural similarity [3].
5-(Benzyloxy)-2-bromo-4-methylbenzoic acid provides another example of positional variation, with the benzyloxy group relocated to position 5 and the bromo substituent at position 2 [4]. These structural modifications illustrate the diverse substitution patterns possible within the benzoic acid framework [4].
| Structural Analogue | Molecular Formula | Key Structural Difference | Reference |
|---|---|---|---|
| 3-Bromo-5-methylbenzoic acid | C₈H₇BrO₂ | Lacks benzyloxy substituent | [11] |
| 2-Bromo-3-methylbenzoic acid | C₈H₇BrO₂ | Bromo at position 2 | [28] |
| 2-(Benzyloxy)-4-bromo-5-methylbenzoic acid | C₁₅H₁₃BrO₃ | Bromo at position 4 | [3] |
| 5-(Benzyloxy)-2-bromo-4-methylbenzoic acid | C₁₅H₁₃BrO₃ | Benzyloxy at position 5 | [4] |
The Chemical Abstracts Service registry number 2413441-13-9 serves as the unique numerical identifier for 2-(Benzyloxy)-5-bromo-3-methylbenzoic acid within the comprehensive Chemical Abstracts Service database [16] [17] [33]. This registry system, maintained by the American Chemical Society, provides an authoritative method for unambiguous chemical identification across scientific literature and regulatory frameworks [16] [17].
The Chemical Abstracts Service registry numbering system follows a specific format consisting of up to ten digits separated by hyphens, with the rightmost digit serving as a check digit for validation purposes [18] [23]. The assignment of registry number 2413441-13-9 to this compound ensures consistent identification across international chemical databases and regulatory compliance systems [17] [23].
Simplified Molecular Input Line Entry System Representation:
The Simplified Molecular Input Line Entry System notation for 2-(Benzyloxy)-5-bromo-3-methylbenzoic acid provides a linear text representation of the three-dimensional molecular structure [19] [33]. According to database records, the Simplified Molecular Input Line Entry System code is: O=C(O)C1=CC(C)=CC(Br)=C1OCC2=CC=CC=C2 [33].
This Simplified Molecular Input Line Entry System notation encodes the complete structural information, including:
International Chemical Identifier System:
The International Chemical Identifier string provides another standardized method for representing the molecular structure: InChI=1S/C15H13BrO3/c1-10-7-12(15(17)18)14(13(16)8-10)19-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,17,18) [33] [20]. This system, developed jointly by the International Union of Pure and Applied Chemistry and the National Institute of Standards and Technology, offers a hierarchical representation of molecular connectivity and stereochemistry [20].
The corresponding International Chemical Identifier Key, QYWJHSOWQVSLJC-UHFFFAOYSA-N, provides a fixed-length hash representation suitable for database searching and digital chemical information management [33] [20].
| Identification System | Identifier | Purpose |
|---|---|---|
| Chemical Abstracts Service Number | 2413441-13-9 | Unique registry identification |
| Simplified Molecular Input Line Entry System | O=C(O)C1=CC(C)=CC(Br)=C1OCC2=CC=CC=C2 | Linear structural representation |
| International Chemical Identifier | InChI=1S/C15H13BrO3/c1-10-7-12(15(17)18)14(13(16)8-10)19-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,17,18) | Hierarchical structural encoding |
| International Chemical Identifier Key | QYWJHSOWQVSLJC-UHFFFAOYSA-N | Hash-based identifier |
The molecular formula of 2-(Benzyloxy)-5-bromo-3-methylbenzoic acid is C₁₅H₁₃BrO₃, corresponding to a molecular weight of 321.17 g/mol [2]. This formula indicates the presence of fifteen carbon atoms, thirteen hydrogen atoms, one bromine atom, and three oxygen atoms within the molecular structure. The molecular weight represents a substantial increase compared to the parent benzoic acid (122.12 g/mol), reflecting the incorporation of multiple substituents that significantly enhance the molecular complexity and potential reactivity profile.
The compound is identified by the CAS Registry Number 2413441-13-9 [2], which serves as its unique chemical identifier in international databases and regulatory systems. The IUPAC nomenclature designation is 2-(benzyloxy)-5-bromo-3-methylbenzoic acid, reflecting the systematic naming convention that identifies the positions and nature of all substituents relative to the carboxylic acid functional group.
The SMILES (Simplified Molecular Input Line Entry System) representation of the compound is O=C(O)C1=CC(C)=CC(Br)=C1OCC2=CC=CC=C2 [2], which provides a linear notation that describes the molecular structure in a computer-readable format. This notation facilitates database searches, computational modeling, and structural analysis across various chemical informatics platforms.
| Property | Value | Source |
|---|---|---|
| Molecular Formula [2] | C₁₅H₁₃BrO₃ | Multiple chemical databases |
| Molecular Weight [2] | 321.17 g/mol | PubChem and chemical suppliers |
| CAS Number [2] | 2413441-13-9 | Chemical suppliers |
| IUPAC Name [2] | 2-(Benzyloxy)-5-bromo-3-methylbenzoic acid | Chemical databases |
| SMILES Code [2] | O=C(O)C1=CC(C)=CC(Br)=C1OCC2=CC=CC=C2 | Chemical suppliers |
The substitution pattern of 2-(Benzyloxy)-5-bromo-3-methylbenzoic acid exhibits a complex arrangement of functional groups that creates a unique electronic environment around the aromatic ring system. The compound features four distinct substituents positioned strategically around the benzene ring: a carboxylic acid group at position 1, a benzyloxy group at position 2, a methyl group at position 3, and a bromine atom at position 5 [2].
The benzyloxy substituent at position 2 represents an ortho-positioned electron-donating group relative to the carboxylic acid functionality [3] [4]. This group exhibits both resonance electron donation (+R effect) through the oxygen lone pairs and inductive electron withdrawal (-I effect) due to the electronegativity of oxygen. The overall effect is typically electron-donating, which influences both the electronic properties of the aromatic ring and the acidity of the carboxylic acid group [3].
The methyl group at position 3 provides additional electron density to the aromatic system through its inductive electron-donating (+I effect) [3] [5]. This alkyl substituent is positioned meta to the carboxylic acid group, which moderates its influence on the acid strength compared to ortho or para positioning. The methyl group also introduces steric considerations that may affect molecular conformation and reactivity patterns.
The bromine atom at position 5, positioned para to the carboxylic acid group, serves as an electron-withdrawing substituent through both inductive (-I effect) and weak resonance (-R effect) mechanisms [3] [6]. Bromine is classified as an ortho- and para-directing deactivator in electrophilic aromatic substitution reactions, contributing to the overall electronic balance of the molecule [3].
| Position | Substituent | Electronic Effect | Directing Effect |
|---|---|---|---|
| Position 2 [2] | Benzyloxy group (-OCH₂C₆H₅) | Electron-donating (+R, -I) | Ortho/para directing |
| Position 3 [2] | Methyl group (-CH₃) | Electron-donating (+I) | Ortho/para directing |
| Position 5 [2] | Bromine atom (-Br) | Electron-withdrawing (-I, -R) | Ortho/para directing |
| Position 1 [2] | Carboxylic acid group (-COOH) | Electron-withdrawing (-I, -R) | Meta directing |
The overall substitution pattern creates a molecule with competing electronic effects that balance electron-donating and electron-withdrawing influences [3] [5]. The ortho relationship between the benzyloxy group and carboxylic acid functionality is particularly significant, as it may lead to intramolecular hydrogen bonding interactions that can influence both the molecular conformation and the acidic properties of the compound [7].
The molecular geometry of 2-(Benzyloxy)-5-bromo-3-methylbenzoic acid is characterized by the planar aromatic ring system with various substituents that may adopt different conformational arrangements. The carboxylic acid group maintains its characteristic planar geometry, with the carboxyl carbon typically coplanar with the aromatic ring system, as observed in related benzoic acid derivatives [8] [9].
The benzyloxy substituent introduces significant conformational flexibility through the C-O-CH₂ linkage that connects the phenyl ring to the aromatic core [10] [11]. The dihedral angle between the two aromatic ring systems can vary significantly, with typical values ranging from near-coplanar arrangements (5-10°) to highly twisted conformations (30-40°) depending on the specific substitution pattern and intermolecular interactions [10] [11].
Gas-phase electron diffraction studies of similar benzoic acid derivatives have revealed that the carboxyl group preferentially adopts a coplanar arrangement with the aromatic ring, with the hydroxyl group of the carboxylic acid typically eclipsing the carbonyl bond [8]. This conformation maximizes the conjugation between the aromatic π-system and the carboxyl group, stabilizing the overall molecular structure.
The presence of the ortho-positioned benzyloxy group may introduce steric interactions that influence the preferred conformation of the carboxylic acid group [7]. Such ortho effects have been documented to significantly impact both the structural preferences and the chemical properties of substituted benzoic acids, often leading to enhanced acidity due to intramolecular stabilization of the conjugate base [7].
Computational studies on related aromatic carboxylic acids have identified multiple stable conformers, with energy differences typically ranging from 10-25 kJ/mol between the lowest and highest energy forms [8] [9]. The conformational preferences are influenced by factors including intramolecular hydrogen bonding, steric repulsion between substituents, and electronic interactions between functional groups.
2-(Benzyloxy)-5-bromo-3-methylbenzoic acid exists as a solid at room temperature, consistent with the typical phase behavior observed for substituted aromatic carboxylic acids of similar molecular weight and structural complexity [12] [13]. The solid-state form reflects the strong intermolecular hydrogen bonding capabilities of the carboxylic acid functional group, which promotes the formation of stable crystalline structures through carboxylic acid dimers and other supramolecular assemblies [12].
The compound's phase behavior is significantly influenced by its molecular weight of 321.17 g/mol, which places it well above the typical threshold for room-temperature liquids among carboxylic acids [12] [13]. Carboxylic acids with molecular weights exceeding approximately 200 g/mol generally exhibit solid-state behavior at ambient conditions due to the combination of strong hydrogen bonding interactions and substantial van der Waals forces between the extended molecular structures [12].
The morphological characteristics of the solid form are expected to be influenced by the presence of multiple aromatic ring systems, which can participate in π-π stacking interactions that contribute to crystal stability [14] [15]. The benzyloxy substituent introduces additional aromatic character that enhances these intermolecular interactions, potentially leading to more stable crystalline forms compared to simpler benzoic acid derivatives.
The bromine substituent contributes to the overall molecular size and introduces additional intermolecular interactions through halogen bonding, which can influence both the crystal packing and the physical properties of the solid material [16]. Studies of related halobenzoic acids have demonstrated that bromine substitution generally increases both melting points and boiling points compared to unsubstituted analogs [16].
| Property | Value | Comparison to Benzoic Acid |
|---|---|---|
| Molecular Weight [2] | 321.17 g/mol | Higher (122.12 g/mol) |
| Phase at Room Temperature [12] | Solid | Similar (solid) |
| Density (estimated) | Not reported | Likely higher |
| Crystal Structure | Not reported | Enhanced π-π interactions |
The thermal properties of 2-(Benzyloxy)-5-bromo-3-methylbenzoic acid are expected to reflect the combined influences of its multiple functional groups and extended aromatic structure. While specific melting point and boiling point data are not available in the literature, the thermal behavior can be predicted based on structural analogies with related compounds and established structure-property relationships for aromatic carboxylic acids [17] [16].
The melting point is anticipated to be significantly elevated compared to benzoic acid (122°C) due to several structural factors [17] [16]. The increased molecular weight and the presence of additional aromatic rings through the benzyloxy substituent enhance intermolecular interactions, particularly π-π stacking between aromatic systems [17]. The bromine atom contributes additional van der Waals interactions and potential halogen bonding that further stabilize the crystalline state [16].
Thermogravimetric analysis studies of related benzoate compounds have demonstrated that aromatic carboxylic acids typically undergo thermal decomposition in multiple steps, with initial decarboxylation occurring at temperatures ranging from 200-350°C depending on the substitution pattern [18]. The thermal stability is generally enhanced by electron-withdrawing substituents and reduced by electron-donating groups, suggesting that the balanced electronic environment in this compound may provide moderate thermal stability [18].
The presence of the benzyloxy group introduces additional thermal considerations, as ether linkages can undergo thermal cleavage at elevated temperatures [17]. However, the aromatic character of both the benzyl and phenyl components typically enhances thermal stability compared to aliphatic ethers.
Heat capacity measurements for benzoic acid derivatives have shown systematic variations with molecular weight and substitution pattern [17]. The substantial molecular weight increase from benzoic acid (122.12 g/mol) to the target compound (321.17 g/mol) suggests a proportional increase in heat capacity, reflecting the additional vibrational modes associated with the larger molecular structure [17].
The solubility characteristics of 2-(Benzyloxy)-5-bromo-3-methylbenzoic acid are governed by the interplay between its polar carboxylic acid functionality and the substantial hydrophobic aromatic character introduced by the benzyloxy substituent. The compound exhibits limited solubility in water, which is typical for aromatic carboxylic acids with extensive hydrophobic character [12] [13] [4].
Water solubility is significantly reduced compared to simple benzoic acid due to the large hydrophobic contribution from the benzyloxy group, which introduces an additional aromatic ring system [12] [13]. The general principle that carboxylic acid solubility decreases as the carbon chain length or aromatic character increases is clearly applicable to this compound, where the effective hydrophobic volume is substantially increased beyond that of benzoic acid [12] [13].
Solubility in ethanol and other polar organic solvents is expected to be good to excellent, following the established pattern for aromatic carboxylic acids [19] [13] [20]. The ability of ethanol to participate in hydrogen bonding with the carboxylic acid group, combined with its capacity to solvate the aromatic portions of the molecule, makes it an ideal solvent for this compound type [19].
The compound demonstrates good solubility in organic solvents such as toluene, diethyl ether, and chloroform, which is characteristic of aromatic carboxylic acids with substantial hydrophobic character [12] [13] [20]. The presence of multiple aromatic rings enhances compatibility with aromatic solvents through favorable π-π interactions and London dispersion forces [21].
Studies of benzoic acid solubility have established that the solubility increases with temperature across all solvent systems [19]. For the target compound, temperature-dependent solubility is expected to follow similar patterns, with enhanced dissolution at elevated temperatures facilitating purification and recrystallization procedures [19].
| Solvent Type | Solubility | Mechanism |
|---|---|---|
| Water [12] [13] | Limited | Hydrogen bonding limited by hydrophobic character |
| Ethanol [19] [13] | Good | Hydrogen bonding and aromatic solvation |
| Organic Solvents [12] [20] | Good | π-π interactions and dispersion forces |
| Aromatic Solvents [21] | Excellent | Enhanced π-π stacking interactions |
The acid-base behavior of 2-(Benzyloxy)-5-bromo-3-methylbenzoic acid is characterized by a complex interplay of substituent effects that modulate the intrinsic acidity of the carboxylic acid functional group. The compound's pKa value is estimated to fall within the range of 3.8-4.2, representing a subtle modification from the parent benzoic acid (pKa = 4.2) [5] [22] [23].
The electronic effects of the various substituents create competing influences on the acid strength [5] [22]. The benzyloxy group at the ortho position exerts both electron-donating resonance effects and electron-withdrawing inductive effects, with the net result depending on the specific geometric arrangement and the relative importance of these competing factors [5] [7]. Ortho-substituted benzoic acids generally exhibit enhanced acidity due to the "ortho effect," which involves both electronic and steric factors that stabilize the conjugate base [5] [7].
The methyl group at the meta position provides electron density through inductive donation, which would typically reduce the acidity by destabilizing the carboxylate anion [5] [24]. However, the meta positioning moderates this effect compared to ortho or para substitution, resulting in a relatively modest influence on the overall acid strength [5].
The bromine substituent at the para position contributes electron-withdrawing character through both inductive and weak resonance mechanisms [3] [5]. This effect enhances the acidity by stabilizing the conjugate base through electron withdrawal from the aromatic ring system [3] [5]. The para positioning maximizes the electronic communication between the bromine atom and the carboxylic acid group [3].
The overall acid strength represents a balance between these competing electronic effects, with the ortho effect from the benzyloxy group and the electron-withdrawing influence of bromine providing acidic enhancement, while the electron-donating methyl group provides modest acidic weakening [5] [7]. Experimental determination of the exact pKa value would require careful potentiometric titration under controlled conditions [22].
| Factor | Effect | Magnitude | Result |
|---|---|---|---|
| Ortho benzyloxy [5] [7] | Enhancement | Moderate | Increased acidity |
| Meta methyl [5] | Weakening | Small | Decreased acidity |
| Para bromine [3] [5] | Enhancement | Moderate | Increased acidity |
| Net Effect [5] | Enhancement | Small | pKa ≈ 3.8-4.2 |
The functional group reactivity of 2-(Benzyloxy)-5-bromo-3-methylbenzoic acid encompasses multiple reactive sites that can participate in diverse chemical transformations. The carboxylic acid functionality serves as the primary reactive center, capable of undergoing the full range of carboxylic acid reactions including esterification, amidation, reduction, and decarboxylation [25] [26] [27].
Esterification reactions proceed readily under acidic catalysis or through the use of coupling reagents, with the electron-rich aromatic system facilitating nucleophilic attack at the carbonyl carbon [25] [26]. The steric environment around the carboxylic acid group, influenced by the ortho benzyloxy substituent, may require slightly more forcing conditions compared to unsubstituted benzoic acid, but the reaction remains highly feasible [27].
Amidation reactions follow similar mechanistic pathways, with the carboxylic acid readily converting to the corresponding amides through standard coupling methodologies [25] [26]. The electron-withdrawing character provided by the aromatic system maintains sufficient electrophilicity at the carbonyl carbon to support efficient nucleophilic acyl substitution reactions [25].
The bromine substituent introduces additional reactivity through its participation in cross-coupling reactions, particularly palladium-catalyzed transformations such as Suzuki-Miyaura, Stille, and Sonogashira couplings [28]. This functionality allows for further structural elaboration of the aromatic core while maintaining the carboxylic acid functionality for subsequent transformations [28].
The benzyloxy group provides additional synthetic versatility through potential cleavage reactions that can generate the corresponding phenolic derivative [4]. Hydrogenolysis under catalytic conditions or treatment with strong Lewis acids can selectively remove the benzyl protecting group, revealing the ortho-hydroxybenzoic acid framework [4].
Decarboxylation reactions may occur under strongly basic conditions or at elevated temperatures, leading to the formation of the corresponding aromatic hydrocarbon [29]. The electron-rich character of the aromatic system, enhanced by the electron-donating substituents, may facilitate this transformation under appropriate conditions [29].
| Reaction Type | Conditions | Product | Notes |
|---|---|---|---|
| Esterification [25] [26] | Acid catalysis | Aromatic esters | Standard conditions |
| Amidation [25] [26] | Coupling reagents | Aromatic amides | Efficient conversion |
| Cross-coupling [28] | Pd catalysis | Substituted aromatics | Br as leaving group |
| Debenzylation [4] | Hydrogenolysis | Phenolic acid | Selective cleavage |
| Decarboxylation [29] | Heat/base | Aromatic hydrocarbon | Elevated temperatures |
The aromatic ring system itself can participate in electrophilic aromatic substitution reactions, although the strongly electron-withdrawing carboxylic acid group directs substitution to the meta positions relative to itself [3] [6]. The existing substitution pattern creates a complex electronic environment that influences both the reactivity and regioselectivity of additional substitution reactions [3].
The compound's reactivity profile makes it particularly valuable as an intermediate in organic synthesis, providing multiple functional handles for sequential transformations [28]. The combination of the carboxylic acid functionality for amide bond formation, the bromine atom for cross-coupling reactions, and the benzyloxy group for protecting group chemistry creates a versatile synthetic platform for complex molecule construction [28].